molecular formula C11H9Cl3N2O B5607801 (4-chlorophenyl)(4,5-dichloro-1-methyl-1H-imidazol-2-yl)methanol

(4-chlorophenyl)(4,5-dichloro-1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B5607801
M. Wt: 291.6 g/mol
InChI Key: MPKCTYCUBUKBLY-UHFFFAOYSA-N
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Description

  • This compound is an imidazole derivative, a class of compounds known for their diverse chemical and pharmaceutical applications.

Synthesis Analysis

  • Synthesis of related imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Molecular Structure Analysis

  • The molecular structure of similar compounds is often characterized by spectroscopic methods like NMR, IR, MS spectra, and X-ray diffraction crystallography. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was analyzed using these techniques (Dong & Huo, 2009).

Chemical Reactions and Properties

  • The compound can be involved in various chemical reactions, such as the conversion into carbonyl compounds via corresponding quaternary salts (Ohta et al., 1987).

Physical Properties Analysis

  • The physical properties, such as crystallographic data, are crucial for understanding the compound's stability and behavior. For example, related compounds like 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one were analyzed for their crystalline structure (Sharma et al., 2019).

Chemical Properties Analysis

  • The compound's chemical properties can be elucidated through various spectroscopic and computational methods, as seen in studies of related compounds for understanding their electronic properties, molecular docking, and potential as therapeutic agents (Jayasheela et al., 2018).

properties

IUPAC Name

(4-chlorophenyl)-(4,5-dichloro-1-methylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O/c1-16-10(14)9(13)15-11(16)8(17)6-2-4-7(12)5-3-6/h2-5,8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKCTYCUBUKBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1C(C2=CC=C(C=C2)Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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